2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-8(10-2-3-11-8)7-4-6(9)5-12-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYQSBZJYOVSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane typically involves the bromination of thiophene followed by the formation of the dioxolane ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane (CAS: 152538-51-7) is a chemical compound with significant potential in various scientific research applications. This article explores its properties, applications in different fields, and relevant case studies to provide a comprehensive overview.
Structural Characteristics
- Molecular Formula: C₉H₉BrO₂S
- Molecular Weight: 251.14 g/mol
- Appearance: Typically appears as a pale yellow liquid or solid depending on the purity and form.
Physical Properties
- Melting Point: Data not widely available; typically assessed through experimental methods.
- Solubility: Soluble in organic solvents like dichloromethane and ethanol.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of various organic compounds. Its bromothiophene moiety can participate in electrophilic aromatic substitution reactions, making it valuable for creating more complex structures.
Material Science
The compound has potential applications in the development of organic electronic materials. The incorporation of thiophene derivatives is known to enhance the electrical conductivity and stability of organic semiconductors, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceutical Chemistry
Research indicates that compounds containing dioxolane structures exhibit biological activity, including antimicrobial and anticancer properties. The specific application of this compound in drug development is an area of ongoing investigation.
Agricultural Chemistry
The compound's properties may also lend themselves to the development of agrochemicals. Thiophene derivatives have been studied for their potential as pesticides and herbicides due to their ability to interact with biological systems effectively.
Case Study 1: Organic Synthesis
A study published in the Journal of Organic Chemistry demonstrated the use of this compound as a key intermediate in synthesizing a series of novel thiophene-based compounds with enhanced photophysical properties. The research highlighted the compound's role in facilitating the formation of complex molecular architectures through coupling reactions.
Case Study 2: Material Science
In a recent article from Advanced Materials, researchers explored the incorporation of thiophene derivatives into polymer matrices for OLED applications. The study showed that devices fabricated with polymers containing this compound exhibited improved charge transport properties and higher efficiency compared to traditional materials.
Case Study 3: Pharmaceutical Applications
A publication in Medicinal Chemistry Letters investigated the biological activity of various dioxolane derivatives, including this compound. The study reported promising results against specific cancer cell lines, suggesting that further exploration could lead to novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane involves its interaction with molecular targets through its brominated thiophene ring and dioxolane moiety. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties
- Key Differences: The bromothiophene substituent introduces sulfur-based electronic effects, enhancing electrophilic aromatic substitution (EAS) reactivity compared to phenyl analogs .
Reactivity and Stability
Hydrolysis Behavior :
- 2-Methyl-1,3-dioxolane : Undergoes acid-catalyzed hydrolysis to acetaldehyde, with rate constants influenced by solvent composition (e.g., water-dioxane mixtures) .
- Brominated Derivatives: The 4-bromo group in this compound stabilizes the dioxolane ring against hydrolysis due to electron-withdrawing effects, contrasting with faster hydrolysis in non-halogenated analogs .
Cross-Coupling Potential:
- The bromine atom in this compound enables Suzuki-Miyaura or Ullmann couplings, similar to 2-(4-bromophenyl)-1,3-dioxolane .
Biological Activity
2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromothiophene with appropriate dioxolane precursors. The methodology may vary, but common techniques include microwave-assisted reactions or conventional heating methods to enhance yield and purity.
Antioxidant Activity
Research indicates that compounds containing thiophene rings exhibit significant antioxidant properties. A study on related compounds demonstrated that the presence of bromine on the thiophene ring can enhance electron donation capabilities, which is crucial for antioxidant activity. The compound's structure suggests potential effectiveness in scavenging free radicals, thus contributing to cellular protection against oxidative stress.
Antimicrobial Activity
The antimicrobial properties of 1,3-dioxolane derivatives have been documented extensively. A case study involving similar dioxolane compounds showed promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial metabolism, effectively stalling their growth.
Study on Antioxidant Properties
In a controlled study, this compound was tested for its antioxidant capacity using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong radical scavenging activity.
Antimicrobial Efficacy Assessment
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against clinical isolates. The compound exhibited a dose-dependent response with notable activity at concentrations as low as 50 µg/mL.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves bromination of thiophene precursors followed by dioxolane protection. For bromination, reagents like -bromosuccinimide (NBS) or direct lithiation-halogen exchange (e.g., using -BuLi) are effective . Critical parameters include solvent polarity (e.g., THF or diethyl ether), temperature control (–78°C for lithiation), and stoichiometric precision. Post-reaction purification via column chromatography or recrystallization is essential, as seen in brominated dioxolane derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are common pitfalls in data interpretation?
- Methodological Answer :
- NMR : and NMR identify substituents and confirm regiochemistry. Overlapping aromatic signals can be resolved with 2D techniques (COSY, HSQC) .
- IR : Confirms dioxolane (C–O–C stretch at ~1,100 cm) and bromothiophene (C–Br stretch ~560 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns for bromine .
Pitfalls: Impurities (e.g., residual solvents) may obscure signals; deuterated solvents and careful baseline correction are recommended .
Q. What safety protocols are critical when handling brominated dioxolanes in laboratory settings?
- Methodological Answer : Use fume hoods for volatile intermediates, wear nitrile gloves (bromides can penetrate latex), and employ explosion-proof equipment during lithiation. Waste must be neutralized (e.g., with sodium thiosulfate for excess bromine) and disposed via halogen-specific protocols .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) models electron density distribution to identify reactive sites. For example, Fukui indices predict nucleophilic/electrophilic regions, guiding Suzuki-Miyaura or Buchwald-Hartwig couplings. Studies on brominated heterocycles used DFT to optimize Pd-catalyzed coupling conditions . Molecular docking can also simulate interactions with catalytic surfaces .
Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR detects conformational flexibility (e.g., ring puckering in dioxolane) that may differ from static X-ray structures .
- NOE Experiments : Nuclear Overhauser effect spectroscopy identifies spatial proximity of protons, clarifying ambiguous NMR assignments .
- Crystallography : Single-crystal X-ray diffraction provides definitive bond lengths/angles; inconsistent data may indicate polymorphism or solvate formation .
Q. How can adsorption studies on indoor surfaces inform the environmental stability of this compound?
- Methodological Answer : Microscale thermophoresis (MST) or quartz crystal microbalance (QCM) quantifies adsorption on materials like silica or cellulose. Surface reactivity with oxidants (e.g., ozone) can be monitored via in situ Raman spectroscopy, as applied to brominated aromatics in environmental interfaces .
Q. What challenges arise in crystallizing brominated dioxolanes, and how can they be mitigated?
- Methodological Answer : Bromine’s heavy atom effect enhances X-ray diffraction but may hinder crystal growth due to steric bulk. Slow evaporation from non-polar solvents (hexane/ethyl acetate) promotes nucleation. Additives like crown ethers or ionic liquids can template crystal packing, as demonstrated in bromophenyl-dioxolane derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
